Wnt Inhibition: endo vs. exo Diastereomer
The Wnt inhibitory activity of 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide is strictly dependent on its endo stereochemistry. IWR-1-endo potently inhibits Wnt/β-catenin pathway reporter response, while its exo diastereomer, IWR-1-exo, has little to no effect, making it a useful negative control .
| Evidence Dimension | Potency against Wnt/β-catenin pathway reporter |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | IWR-1-exo: Inactive at 10 μM |
| Quantified Difference | >55-fold higher potency for endo isomer |
| Conditions | Cell-based Wnt/β-catenin pathway reporter assay |
Why This Matters
This confirms that procurement of the correct endo stereoisomer is essential for Wnt pathway inhibition, as the exo form is inactive.
